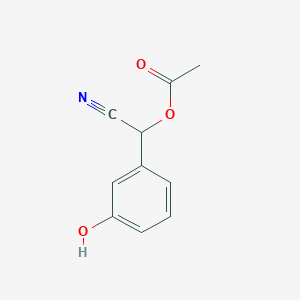![molecular formula C13H15ClN4O4 B015388 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine CAS No. 39824-26-5](/img/structure/B15388.png)
6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine
Overview
Description
Synthesis Analysis
The synthesis of related purine nucleosides involves several key steps, including the reaction of chloropurine with sodium azide or other reagents to introduce azido or amino groups, followed by phosphorylation or other modifications. For instance, 2,6-Diazido-9-(beta-D-ribofuranosyl)purine was prepared by reacting 2,6-dichloro-9-(beta-D-ribofuranosyl)purine with sodium azide, showing the versatility of chloropurine derivatives in nucleoside synthesis (Wower et al., 1994).
Molecular Structure Analysis
The molecular structure of chloropurine ribonucleosides reveals significant information about their potential interactions and reactivity. These compounds often serve as precursors or analogs for biologically active nucleosides. Detailed structural analysis can be performed using various spectroscopic techniques, including NMR and mass spectrometry, to understand the conformation and electronic structure of these molecules.
Chemical Reactions and Properties
Chloropurine nucleosides undergo a range of chemical reactions, including nucleophilic substitution, which allows for the introduction of various functional groups. These reactions are fundamental for synthesizing analogs with desired biological activities. For example, the reaction of 6-chloropurine ribonucleosides with alkyl halides under basic conditions has led to the synthesis of alkylseleno-9-(β-D-ribofuranosyl)purines, showcasing the chemical versatility of these compounds (Milne & Townsend, 1973).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research by Buck and Reese (1990) detailed an unambiguous synthesis method for adenylosuccinic acid and its constituent nucleoside using a derivative of 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine (Buck & Reese, 1990). This method highlights the compound's versatility in creating nucleoside analogs.
Chemical Reactivity : A study by Valsborg et al. (1995) explored the synthesis of a radiolabeled precursor for 14C-labelled nucleosides, demonstrating the compound's potential in drug development (Valsborg et al., 1995).
Development of Derivatives : Lin Dong-en (2012) synthesized novel 5'-deoxynucleoside derivatives by displacing and hydrolyzing 6-chloro-9-(2,3-di-O-acetyl-5-deoxy-β-D-ribofuranosyl)purine, showing the compound's utility in creating new molecular structures (Lin Dong-en, 2012).
Biological Applications
Antiviral and Anticancer Properties : Research by Robins et al. (1992) examined the use of nucleoside analogs for potential anticancer and antiviral activities, indicating the significance of this compound in medical research (Robins et al., 1992).
Photochemical Labeling in Biological Studies : Wower et al. (1994) demonstrated the use of a derivative in photochemical labeling of Escherichia coli ribosomes, highlighting its application in molecular biology research (Wower et al., 1994).
Enzyme Inhibition Studies : Shah et al. (1965) synthesized a series of 6-substituted purine nucleosides for evaluating their inhibition of adenosine deaminase, an enzyme crucial in purine metabolism (Shah et al., 1965).
properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYNZOUPLVQLRV-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4Cl)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3N=CN=C4Cl)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



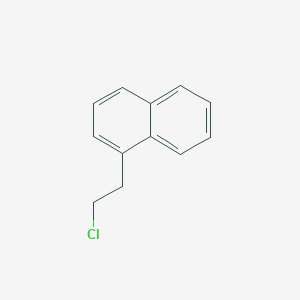
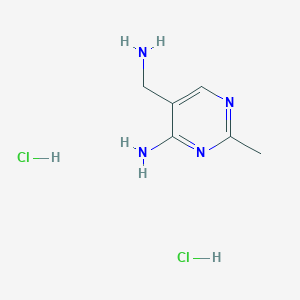

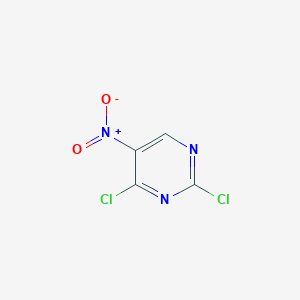
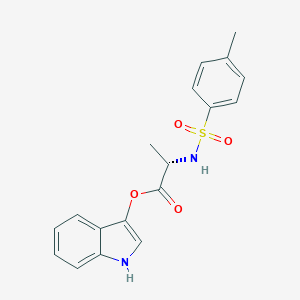
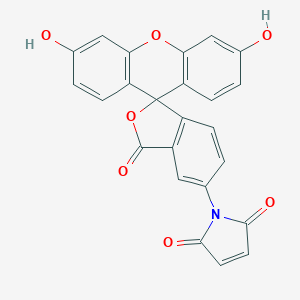

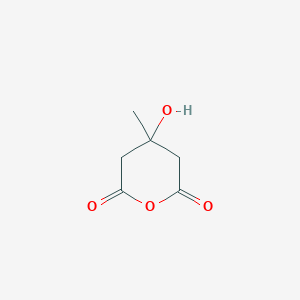
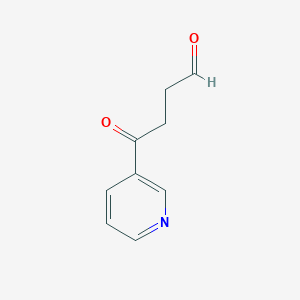
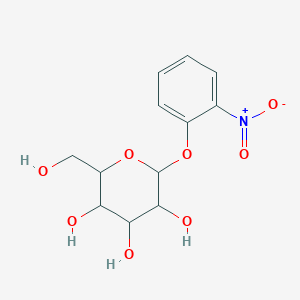

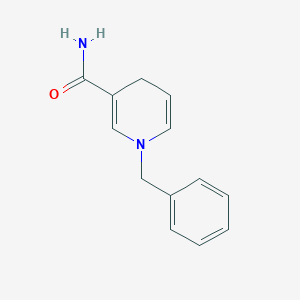
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)
